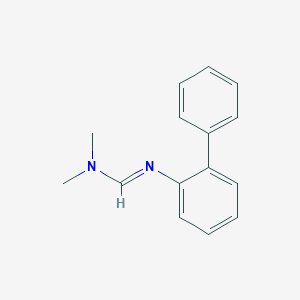
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It consists of a formamidine group attached to a biphenyl moiety, with two methyl groups on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- typically involves the reaction of biphenyl-2-amine with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the formamidine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety allows for π-π interactions with aromatic amino acids in proteins, while the formamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Biphenylyl)formamide
- N-(2-Biphenylyl)carboxamide
- N-(2-Biphenylyl)-N,N-dimethylamine
Uniqueness
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is unique due to its specific formamidine linkage and the presence of two methyl groups on the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the formamidine group can participate in unique hydrogen bonding interactions, and the biphenyl moiety provides a rigid, planar structure that influences its chemical behavior.
Eigenschaften
CAS-Nummer |
101398-56-5 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
ZFRWTBFPXRDOBL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Synonyme |
Formamidine, N,N-dimethyl-N'-(2-biphenylyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















